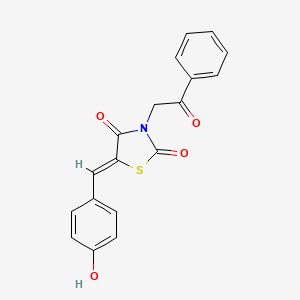

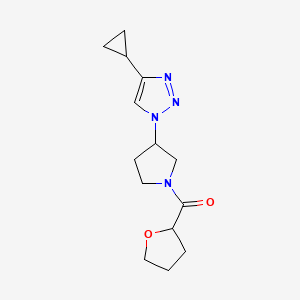

![molecular formula C13H15N3O B2863597 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2201162-88-9](/img/structure/B2863597.png)

2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. For instance, certain quinazolinone compounds have shown promise in photo-disruptive studies against plasmid DNA, which could be leveraged for developing novel cancer therapies .

Antibacterial and Antimicrobial Applications

The structural complexity of quinazolinones allows them to act against resistant strains of bacteria. Research has indicated that these compounds can be effective in combating bacterial infections, with some derivatives showing significant antibacterial activities .

Anti-inflammatory and Analgesic Effects

Due to their chemical structure, quinazolinones can exhibit anti-inflammatory and analgesic effects. This makes them useful in the development of new medications for treating pain and inflammation-related conditions .

Anticonvulsant and Anti-Parkinsonism

These compounds have been reported to possess anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders. Additionally, some quinazolinone derivatives have shown potential in anti-Parkinsonism applications .

Antifungal Activity

Quinazolinones have demonstrated antifungal properties, suggesting their use in treating fungal infections. Their mode of action typically involves disrupting the fungal cell membrane or interfering with essential enzymes .

Sedative and Hypnotic Effects

Some quinazolinone derivatives are known to induce sedation and can be used as hypnotics. This application is particularly relevant in the development of treatments for insomnia and other sleep disorders .

Antimalarial Activity

The antimalarial potential of quinazolinones is another area of interest. They have been found to inhibit the growth of malaria parasites, offering a pathway for creating new antimalarial drugs .

将来の方向性

The future directions for the study of “2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of novel therapeutic agents .

作用機序

Target of Action

The primary targets of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

The compound interacts with its bacterial targets by inhibiting biofilm formation, a process regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Furthermore, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

The compound affects the biochemical pathways related to biofilm formation and virulence factor production in Pseudomonas aeruginosa . By inhibiting these pathways, it impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

Like other quinazolinone derivatives, it is expected to have a favorable safety profile on human cell lines

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .

Action Environment

The action of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol is influenced by environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other microbial species, the pH of the environment, and the availability of nutrients

特性

IUPAC Name |

2-[methyl(quinazolin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16(11-6-7-12(11)17)13-9-4-2-3-5-10(9)14-8-15-13/h2-5,8,11-12,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHORBIWFTPOSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

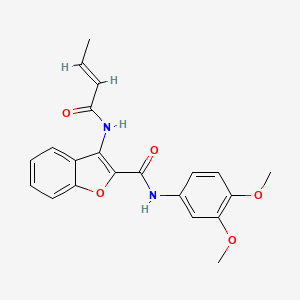

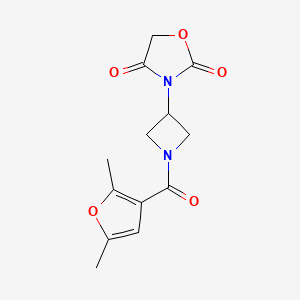

![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)

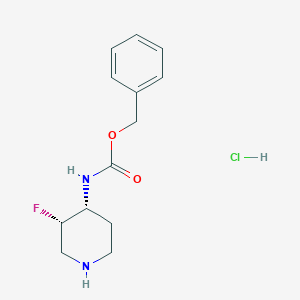

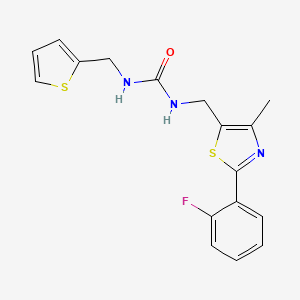

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)

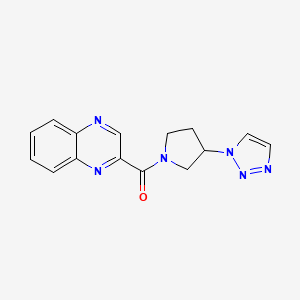

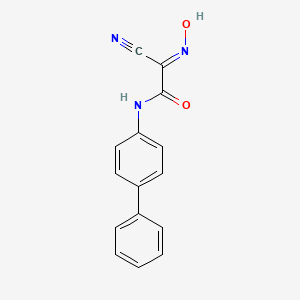

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)

![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)